molecular formula C24H22N4O4 B11198110 3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198110
M. Wt: 430.5 g/mol
InChI Key: HLFWHFZYCGBFKI-DHZHZOJOSA-N
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Description

3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, an ethoxyphenyl group, and a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Addition of the Phenylethenyl Moiety: The phenylethenyl group is added via a Heck coupling reaction, which involves the reaction of a phenylethenyl halide with the pyrazolo[1,5-a]pyrimidine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 3-[(4-Chlorophenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 3-[(4-Bromophenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The ethoxyphenyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C24H22N4O4/c1-2-32-19-12-9-17(10-13-19)26-23(29)20-15-25-28-18(11-8-16-6-4-3-5-7-16)14-21(24(30)31)27-22(20)28/h3-15,18,27H,2H2,1H3,(H,26,29)(H,30,31)/b11-8+

InChI Key

HLFWHFZYCGBFKI-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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